molecular formula C21H22N4O B10803439 (E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone

(E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone

Cat. No.: B10803439
M. Wt: 346.4 g/mol
InChI Key: OHZGXXXQMBAXGH-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of WAY-630998 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

WAY-630998 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

WAY-630998 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the MAPK pathway and its role in various chemical processes.

    Biology: Helps in understanding the biological functions of p38 alpha kinase and its involvement in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in diseases where the MAPK pathway is dysregulated, such as inflammatory diseases and cancer.

    Industry: Potential applications in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-630998 exerts its effects by inhibiting p38 alpha kinase, a key component of the MAPK pathway. This inhibition disrupts the signaling cascade, leading to altered cellular responses such as reduced inflammation and apoptosis. The molecular targets include the ATP-binding site of the kinase, preventing its activation and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-630998 is unique in its specific binding affinity and inhibitory potency for p38 alpha kinase. Compared to other inhibitors, it may offer distinct advantages in terms of selectivity and efficacy, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

3H-benzimidazol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H22N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2,(H,22,23)/b7-4+

InChI Key

OHZGXXXQMBAXGH-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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